
2,3-dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with two methoxy groups at the 2 and 3 positions and a tetrahydronaphthalenyl group at the nitrogen atom. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
準備方法
The synthesis of 2,3-dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
2,3-Dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the amide group can produce the corresponding amine .
科学的研究の応用
2,3-Dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic properties.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and molecular targets. It may serve as a lead compound for the development of new drugs.
Material Science: Benzamide derivatives can be used in the design and synthesis of advanced materials with specific properties, such as liquid crystals and polymers.
作用機序
The mechanism of action of 2,3-dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzamide derivatives are known to inhibit histone deacetylases (HDACs), which play a role in regulating gene expression and cell proliferation .
類似化合物との比較
2,3-Dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can be compared with other similar compounds, such as:
2,3-Dimethoxybenzamide: Lacks the tetrahydronaphthalenyl group, which may result in different biological activities and properties.
1,2,3,4-Tetrahydronaphthalen-1-ylamine: Lacks the benzamide core, which may affect its interaction with molecular targets.
3,4-Dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide group, which may alter its chemical reactivity and biological effects.
特性
CAS番号 |
568577-14-0 |
|---|---|
分子式 |
C19H21NO3 |
分子量 |
311.4 g/mol |
IUPAC名 |
2,3-dimethoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C19H21NO3/c1-22-17-12-6-10-15(18(17)23-2)19(21)20-16-11-5-8-13-7-3-4-9-14(13)16/h3-4,6-7,9-10,12,16H,5,8,11H2,1-2H3,(H,20,21) |
InChIキー |
URVNLWWLTPGJJR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CCCC3=CC=CC=C23 |
溶解性 |
31.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


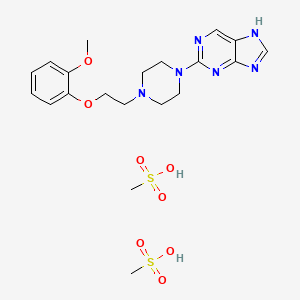
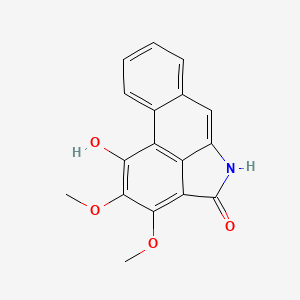
![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)
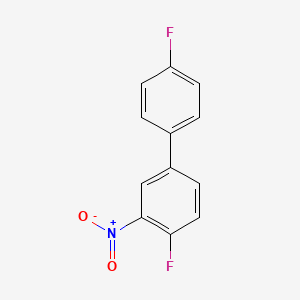

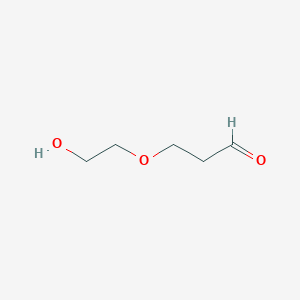

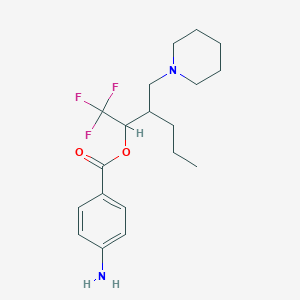
![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)
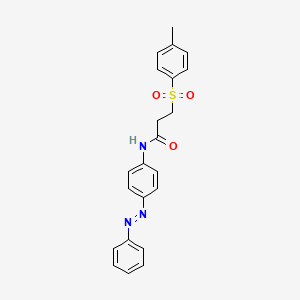

![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)


